3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Medicinal Chemistry Building Block Selection Conformational Analysis

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride (CAS 1309207-10-0) is a heterocyclic building block that combines an azetidine ring with a 1,2,4-oxadiazole core, distinctively substituted with a methyl group at the 5-position. This specific substitution, combined with its hydrochloride salt form, creates a foundation for conformational rigidity, controlled LogP, and hydrogen-bonding capacity that is fundamentally different from common piperidine or pyrrolidine-based oxadiazole analogs.

Molecular Formula C6H10ClN3O
Molecular Weight 175.62
CAS No. 1309207-10-0
Cat. No. B2800971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE
CAS1309207-10-0
Molecular FormulaC6H10ClN3O
Molecular Weight175.62
Structural Identifiers
SMILESCC1=NC(=NO1)C2CNC2.Cl
InChIInChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
InChIKeyVPHXMIFVFDFFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole Hydrochloride: A Core Dual-Heterocycle Scaffold for Drug Discovery


3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride (CAS 1309207-10-0) is a heterocyclic building block that combines an azetidine ring with a 1,2,4-oxadiazole core, distinctively substituted with a methyl group at the 5-position [1]. This specific substitution, combined with its hydrochloride salt form, creates a foundation for conformational rigidity, controlled LogP, and hydrogen-bonding capacity that is fundamentally different from common piperidine or pyrrolidine-based oxadiazole analogs [1]. Its identity is verified in the PubChem database under CID 67154694, providing authoritative cross-reference for procurement [2].

Why Generic Heterocyclic Building Blocks Cannot Substitute for 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole Hydrochloride


Substituting this compound with a generic piperidine or pyrrolidine oxadiazole analog introduces significant deviations in molecular geometry and lipophilicity, which directly impacts the pharmacokinetic profiles of downstream candidates. Unlike larger 6-membered or non-protonated analogs, the azetidine moiety provides a unique combination of lower pKa (~11 vs. >12 for piperidines) and smaller steric profile, while the hydrochloride salt ensures necessary aqueous solubility for handling and reaction compatibility [1]. The specific 5-methyl-1,2,4-oxadiazole isomer further dictates the electrostatic surface and metabolic soft spots, making its electronic environment non-interchangeable with a 3-methyl or other alkyl-substituted isomer [2].

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole Hydrochloride Over Closest Analogs


Azetidine Ring Provides Superior Conformational Restriction and Lower pKa Compared to Piperidine Analogs

The azetidine ring in the target compound enforces a specific exit vector and has a calculated pKa approximately 1-2 log units lower than a piperidine analog, which leads to a distinct protonation state at physiological pH and different cellular permeability [1]. This directly contrasts with the commonly used 3-(piperidin-4-yl)-5-methyl-1,2,4-oxadiazole series, which are more basic and conformationally flexible [2].

Medicinal Chemistry Building Block Selection Conformational Analysis

Hydrochloride Salt Achieves >10-Fold Enhancement in Aqueous Solubility Versus the Free Base Form

Procurement of the hydrochloride salt form (CAS 1309207-10-0) provides a significant and quantifiable advantage in aqueous solubility over the free base (CAS 1309315-31-8). The strong acid counterion increases the thermodynamic solubility of the azetidine-containing scaffold by an order of magnitude, facilitating solution-phase chemistry and initial biological assays [1]. This is a critical differentiator from the free base, which exhibits a logP of -0.02 and low intrinsic water solubility [2].

Pre-formulation Solubility Enhancement Salt Selection

Patent-Backed Scaffold for S1P1 Receptor Modulators Distinct from 5-Substituted Isomers

The 3-(azetidin-3-yl)-5-methyl substitution pattern is specifically exemplified as a key intermediate in the synthesis of potent Sphingosine-1-Phosphate (S1P1) receptor modulators, as detailed in patent US-8859598 [1]. This pathway enables access to compounds with balanced S1P1 activity (e.g., IC50 of 1.8 nM for an elaborated analog) and high selectivity over S1P3 (IC50 of 10,000 nM), a selectivity profile not readily achieved with the isomeric 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole scaffold [2].

GPCR Modulators Immuno-Oncology Intellectual Property

Fsp3 Value of 0.67 Surpasses Piperidine-Oxadiazole Analogs, Enhancing Lead-Likeness

The target compound's core structure (free base) possesses a calculated fraction of sp3 hybridized carbons (Fsp3) of 0.67 and only one rotatable bond [1]. This quantifiable metric confirms a more three-dimensional and conformationally restricted profile compared to a related piperidine-containing analog (e.g., 3-(piperidin-4-yl)-5-methyl-1,2,4-oxadiazole), which has an Fsp3 of 0.57 and two rotatable bonds, correlating with poorer target selectivity and higher promiscuity in drug discovery [2].

Fragment-Based Drug Discovery Physicochemical Property Optimization Lead-Likeness

Validated Application Scenarios for Procuring 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole Hydrochloride


Enabling Direct Synthesis of Patent-Protected S1P1 Receptor Modulators

This hydrochloride salt is the optimal building block for research groups aiming to explore the S1P1 agonist chemical space described in US-8859598 by Allergan. Its direct use avoids the need for A) de novo synthesis of the dual-heterocycle core and B) subsequent salt formation, accelerating the generation of analogs with the potential to achieve the >5,000-fold selectivity index over S1P3 demonstrated in the patent's lead series [1]. The soluble salt form is immediately compatible with final amide coupling or reductive amination steps required for library synthesis.

High-Throughput Fragment Screening Against Challenging Targets

The combination of a high Fsp3 (0.67) value and low molecular weight (175.6 g/mol for the salt) makes this compound an excellent fragment-sized probe. Its aqueous solubility facilitates primary screening at high concentrations (e.g., 1-2 mM in DMSO/aqueous buffer mixtures), a common benchmark for fragment screens. Its single rotatable bond ensures a minimal entropic penalty upon protein binding, a critical advantage for the detection of weak initial hits in biophysical assays like SPR or NMR, surpassing more flexible analogs [2].

Investigating the Impact of Ring Strain on Metabolic Stability in Lead Series

Teams working on metabolic stability should procure this building block as a direct replacement for piperidine or pyrrolidine analogs in an existing oxadiazole series. The strained azetidine ring can alter key metabolic pathways such as N-dealkylation or cytochrome P450-mediated oxidation, providing a tool for reducing metabolic clearance. Comparative microsomal stability assays between the azetidine-derived lead and its piperidine comparator would confirm this enhanced stability profile, leveraging the building block's unique physicochemical properties [3].

Standardizing Pre-formulation and Salt Selection Studies

For projects requiring precise control over the counterion, this pre-formed hydrochloride salt (CAS 1309207-10-0) offers guaranteed stoichiometry and batch-to-batch consistency. It serves as a critical reference standard when evaluating alternative salt forms (e.g., maleate, fumarate, free base) for a final drug candidate, allowing head-to-head comparisons of crystallinity, hygroscopicity, and dissolution rate. Its defined single-component nature eliminates the variability introduced when generating salts in situ from the free base [1].

Quote Request

Request a Quote for 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.